

## TYRA-200: A Comparative Analysis of Resistance Profiles in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **TYRA-200**'s Performance Against Other FGFR Inhibitors, Supported by Experimental Data.

**TYRA-200** is a novel, orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It has been specifically designed to address the challenge of acquired resistance to existing FGFR-targeted therapies, a significant hurdle in the clinical management of FGFR-driven cancers such as cholangiocarcinoma.[2][3] This guide provides a comparative analysis of **TYRA-200**'s resistance profile against other approved FGFR inhibitors, including pemigatinib, infigratinib, and futibatinib, supported by preclinical data.

## Overcoming Acquired Resistance: The Mechanism of TYRA-200

Acquired resistance to FGFR inhibitors is frequently driven by mutations in the FGFR kinase domain, particularly in the gatekeeper residue (such as V565) and the molecular brake region (including N550 and E566).[4][5][6] These mutations can sterically hinder the binding of ATP-competitive inhibitors or alter the kinase's conformation, leading to a resurgence of downstream signaling and tumor growth.

**TYRA-200** was developed through a structure-based drug design approach to potently inhibit both wild-type FGFR and a broad range of these clinically observed resistance mutations.[3][7]



Its covalent binding mechanism is designed to provide a more durable inhibition compared to reversible inhibitors.[3]

# Data Presentation: Head-to-Head Comparison of Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of **TYRA-200** in comparison to other FGFR inhibitors against wild-type FGFR2 and clinically relevant resistance mutations. The data is compiled from preclinical studies and presented to facilitate a direct comparison of their activity profiles.

Table 1: Enzymatic IC50 Values (nM) Against Wild-Type and Mutant FGFR2

| FGFR2<br>Variant | TYRA-200 | Pemigati<br>nib | Infigratini<br>b | Futibatini<br>b | Erdafitini<br>b | RLY-4008 |
|------------------|----------|-----------------|------------------|-----------------|-----------------|----------|
| Wild-Type        | <1       | <1              | <1               | <1              | <1              | <1       |
| N550D            | <1       | -               | -                | -               | -               | -        |
| N550H            | <1       | >100            | >1000            | >100            | >100            | -        |
| N550K            | <1       | >100            | >1000            | >10             | >100            | <1       |
| N550T            | <1       | -               | -                | -               | -               | -        |
| V565F            | <1       | >1000           | >1000            | >100            | >1000           | <1       |
| V565L            | <1       | >1000           | >1000            | >100            | >1000           | -        |
| V565I            | <1       | <10             | >100             | <10             | >100            | -        |
| E566A            | <1       | -               | -                | -               | -               | -        |

Data extracted from graphical representations in investor presentations.[7][8] Dashes (-) indicate that data was not available in the compared source.

Table 2: Cellular IC50 Values (nM) in Ba/F3 Cells Expressing FGFR2 Variants



| FGFR2<br>Variant | TYRA-200  | Pemigatinib | Infigratinib | Futibatinib | Erdafitinib |
|------------------|-----------|-------------|--------------|-------------|-------------|
| Wild-Type        | 2.4       | 1.7         | 8.4          | 9.5         | 7.5         |
| N550K            | <5x shift | >100x shift | >100x shift  | ~10x shift  | >100x shift |
| V565F            | <5x shift | >100x shift | >100x shift  | >100x shift | >100x shift |
| V565I            | <5x shift | ~10x shift  | >100x shift  | ~10x shift  | >100x shift |

Data and potency shifts are relative to wild-type FGFR2 and extracted from graphical representations in an investor presentation.[7][8] A shift of <5x is considered to maintain potency.

## **Experimental Protocols**

The following sections detail the general methodologies for the key experiments cited in the preclinical evaluation of **TYRA-200** and its comparators.

## **Enzymatic Kinase Assays**

Objective: To determine the direct inhibitory activity of compounds on the enzymatic function of purified FGFR kinases.

#### General Protocol:

- Reagents: Recombinant human FGFR kinase domains (wild-type and mutant), a suitable substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compounds.
- Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by the FGFR kinase. The amount of ADP produced is quantified as a measure of kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.[9][10][11]

#### Procedure:

 The kinase reaction is initiated by mixing the FGFR enzyme, substrate, ATP, and varying concentrations of the inhibitor in a kinase buffer.



- The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- The ADP-Glo<sup>™</sup> Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.
- The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[9][10][11]

### Cellular Proliferation Assays (Ba/F3 Model)

Objective: To assess the ability of compounds to inhibit the proliferation of cells that are dependent on FGFR signaling for survival and growth.

#### General Protocol:

- Cell Line: Murine pro-B Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. These cells can be engineered to express specific FGFR fusions or mutations, rendering them IL-3 independent and reliant on FGFR signaling.[12][13][14]
- Assay Principle: The inhibition of the target kinase in these engineered Ba/F3 cells leads to a
  loss of growth stimuli and subsequent apoptosis. Cell viability is measured to determine the
  inhibitory effect of the compounds.

#### Procedure:

- Engineered Ba/F3 cells are seeded in multi-well plates in a medium lacking IL-3.
- The cells are treated with a range of concentrations of the test compounds and incubated for a period of 72 hours.
- Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- A luminescent signal is read using a plate reader, and the IC50 values are determined from the dose-response curves.[2][12]



### In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

#### General Protocol:

 Animal Model: Immunocompromised mice are implanted with tumor cells, either patientderived xenografts (PDXs) or engineered cell lines (e.g., Ba/F3 cells expressing a specific FGFR2 mutation).

#### Procedure:

- Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.
- The test compounds are administered orally at specified doses and schedules (e.g., once or twice daily).
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be harvested for further analysis, such as target engagement and downstream signaling pathway modulation.[2]

## **Mandatory Visualization**

The following diagrams illustrate key concepts related to **TYRA-200** and its mechanism of action.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FGFR1 Kinase Enzyme System Application Note [france.promega.com]
- 2. ir.tyra.bio [ir.tyra.bio]



- 3. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- 4. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. ascopubs.org [ascopubs.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. youtube.com [youtube.com]
- 14. BaF3 Assays PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- To cite this document: BenchChem. [TYRA-200: A Comparative Analysis of Resistance Profiles in FGFR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#comparative-analysis-of-tyra-200-resistance-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com